molecular formula C9H13NO2S B1521700 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094231-82-9

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1521700
CAS No.: 1094231-82-9
M. Wt: 199.27 g/mol
InChI Key: DTCTYXWBPYEBGO-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 2-methylpropylamine and carbon disulfide.

  • Reaction Conditions: The reaction involves the condensation of 2-methylpropylamine with carbon disulfide in the presence of an alkylating agent, followed by cyclization and oxidation steps to form the thiazole ring.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Purification: The crude product is purified through recrystallization or chromatographic techniques to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: Reduction reactions can be performed on the thiazole ring, although this is less common.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed:

  • Oxidation Products: Carboxylate salts and other oxidized derivatives.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand thiazole interactions with biological macromolecules. Medicine: The compound has potential therapeutic applications, including antimicrobial and anti-inflammatory properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a different alkyl group.

  • 4-Methyl-2-(propyl)-1,3-thiazole-5-carboxylic acid: Similar thiazole core but with a shorter alkyl chain.

  • 4-Methyl-2-(butyl)-1,3-thiazole-5-carboxylic acid: Similar thiazole core but with a longer alkyl chain.

Uniqueness: The presence of the 2-methylpropyl group in 4-Methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid provides unique chemical and physical properties compared to its analogs, influencing its reactivity and biological activity.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCTYXWBPYEBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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